molecular formula C13H14N6O2 B2412130 3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 1322604-64-7

3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No. B2412130
CAS RN: 1322604-64-7
M. Wt: 286.295
InChI Key: SURKCMNYFPEBJY-UHFFFAOYSA-N
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Description

The compound “3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole and a triazolo-pyridazine . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various aromatic and heterocyclic aldehydes . The precipitate from these reactions is typically filtered off, washed with water, and dried .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The reactions may involve the pyrazole and triazolo-pyridazine rings and could potentially lead to a variety of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of atoms and bonds it contains. For example, the presence of multiple nitrogen atoms and aromatic rings suggests that it may be a base and may have significant resonance stabilization .

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been utilized in the synthesis of derivatives like pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridines, which are formed based on pyridine ring recyclization. These derivatives exhibit antimicrobial and antitumor activities (Paronikyan et al., 2016).
  • Another research mentions the synthesis of triazolo[4,3-b]pyridazine derivatives and their evaluation for anti-HAV (Hepatitis-A Virus) activity. Some of these derivatives showed promising antiviral effects (Shamroukh & Ali, 2008).

Antimicrobial and Anticancer Properties

  • A study focusing on 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, synthesized through iodine(III)-mediated oxidative cyclization, revealed potent antimicrobial activity. This indicates potential in drug discovery, especially in the domain of antimicrobial agents (Prakash et al., 2011).
  • A recent study synthesized [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives and evaluated their anticancer activity against various cancer cell lines, with some derivatives exhibiting notable effectiveness (Pei et al., 2022).

Plant Growth Stimulation

  • Interestingly, derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one have been synthesized and evaluated for plant growth stimulation. Preliminary results showed pronounced activity, suggesting potential agricultural applications (Yengoyan et al., 2018).

Antiviral and Antitumoral Activity

  • A series of derivatives demonstrated promising in vitro anticoronavirus and antitumoral activity. The study highlighted that minor structural changes can significantly impact the biological properties, underscoring the compound's versatility in medicinal chemistry (Jilloju et al., 2021).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are known to have biological activity, suggesting that they should be handled with care .

Future Directions

Future research could focus on further exploring the biological activity of this compound and related compounds. This could include in vitro and in vivo studies to evaluate their potential as therapeutic agents . Additionally, further studies could be conducted to optimize the synthesis process and to explore the full range of chemical reactions that this compound can undergo .

properties

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-8-7-9(2)18(16-8)12-4-3-10-14-15-11(19(10)17-12)5-6-13(20)21/h3-4,7H,5-6H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKCMNYFPEBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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